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Compound of Interest

Compound Name: CBB1007 trihydrochloride

Cat. No.: B10800388 Get Quote

For Research Use Only. Not for use in diagnostic procedures.

Introduction
CBB1007 trihydrochloride is a selective, reversible, and substrate-competitive inhibitor of

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, with an IC50 of 5.27 μM for

human LSD1.[1][2] LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in

transcriptional regulation by removing methyl groups from mono- and di-methylated histone H3

at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[3][4] Overexpression of LSD1 is observed

in a wide range of cancers, including breast, gastric, prostate, and lung cancer, where it

contributes to tumor progression by blocking cell differentiation and promoting proliferation,

migration, and invasiveness.[5] Consequently, pharmacological inhibition of LSD1 is a

promising therapeutic strategy in oncology.[2][4] This document provides a detailed protocol for

assessing the anti-proliferative effects of CBB1007 trihydrochloride using a standard

colorimetric MTT assay.

Mechanism of Action
LSD1 functions as a transcriptional co-repressor or co-activator depending on the protein

complex it associates with. By demethylating H3K4me2, a mark for active transcription, LSD1

generally represses gene expression. Its activity is implicated in the silencing of tumor

suppressor genes.[2] Beyond histones, LSD1 also demethylates non-histone proteins,

including the tumor suppressor p53 and the transcription factor E2F1, thereby regulating their

activity and stability.[5][6]
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Inhibition of LSD1 by CBB1007 is expected to increase the methylation levels of H3K4 and

H3K9, leading to changes in gene expression that can halt the cell cycle and reduce cell

proliferation.[7] Studies with other LSD1 inhibitors have demonstrated a reduction in cancer cell

proliferation and clonogenic survival, often associated with a G2-M phase cell-cycle arrest.[3][7]

CBB1007, by blocking LSD1's enzymatic activity, provides a tool to investigate the role of this

epigenetic modulator in cancer cell biology and to evaluate its potential as an anti-cancer

agent.
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Start: Culture Cells

1. Seed Cells
(96-well plate)

2. Incubate Overnight
(Allow attachment)

3. Treat with CBB1007
(Serial dilutions)

4. Incubate
(24, 48, or 72 hours)

5. Add MTT Reagent
(10 µL per well)

6. Incubate
(2-4 hours, 37°C)

7. Add Solubilization Solution
(100 µL per well)

8. Read Absorbance
(570 nm)

9. Analyze Data
(Calculate % viability, IC50)

End

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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